

Structure-activity relationship (SAR) studies of trifluoromethylphenyl thiazoles

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Compound of Interest

Compound Name: 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine

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A comprehensive guide to the structure-activity relationship (SAR) of trifluoromethylphenyl thiazole derivatives, focusing on their development as potent antifungal agents. This guide provides an objective comparison of various analogs, supported by experimental data, to aid researchers in drug discovery and development.

Introduction to Trifluoromethylphenyl Thiazoles

The thiazole ring is a versatile heterocyclic scaffold that is a core component of many biologically active compounds and approved drugs, including the antifungal agents isavuconazole and fosravuconazole.[1] Molecules containing a thiazole ring can interact with various biological systems by activating or blocking biochemical pathways and enzymes.[2] The inclusion of a trifluoromethylphenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide focuses on a series of 2-(4-(trifluoromethyl)phenyl)thiazole derivatives developed as inhibitors of lanosterol 14 α -demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.

Structure-Activity Relationship (SAR) Analysis

A recent study identified a lead compound, SZ-C14, which possesses a 2-(4-(trifluoromethyl)phenyl)thiazole structure and exhibits moderate antifungal activity.[1] Through systematic structural modifications, researchers have elucidated key SAR trends for this class of compounds, primarily focusing on substitutions at the 4-position of the thiazole ring and modifications of the side chain attached to the 5-position.

The initial optimization focused on the R1 position of the thiazole ring. It was observed that removing the methyl group at the 4-position of the thiazole ring (compound A1, R1=H) led to an improvement in antifungal activity against various fungal strains compared to the lead compound.[1] Conversely, introducing larger substituents at this position, such as ethyl, cyclopropyl, or phenyl groups, resulted in a significant decrease in antifungal activity.[1] This suggests that the 4-position of the thiazole ring is sensitive to steric hindrance, and smaller or no substituents are preferred for optimal activity.

Further optimization involved modifying the side chain at the 5-position of the thiazole ring. The introduction of different amino acid esters revealed that both the type of amino acid and the length of the ester alkyl chain influence the antifungal potency. The most potent compound identified in the series was B9, which features an (S)-leucine isobutyl ester side chain.[1] This compound demonstrated potent inhibitory activity against several common clinically susceptible fungal strains and moderate activity against fluconazole-resistant strains.[1]

Comparative Biological Activity of Analogs

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC, in $\mu\text{g/mL}$) of key trifluoromethylphenyl thiazole analogs against *Candida albicans* (ATCC 10231).

Compound ID	R1 (Thiazole C4)	R2 (Amide Side Chain)	MIC ($\mu\text{g/mL}$)
SZ-C14 (Lead)	-CH ₃	(S)-Alanine ethyl ester	4
A1	-H	(S)-Alanine ethyl ester	2
A2	-CH ₂ CH ₃	(S)-Alanine ethyl ester	>64
A3	-Cyclopropyl	(S)-Alanine ethyl ester	32
A4	-Phenyl	(S)-Alanine ethyl ester	>64
B1	-H	Glycine ethyl ester	1
B2	-H	(S)-Valine ethyl ester	0.5
B9	-H	(S)-Leucine isobutyl ester	0.25

Experimental Protocols

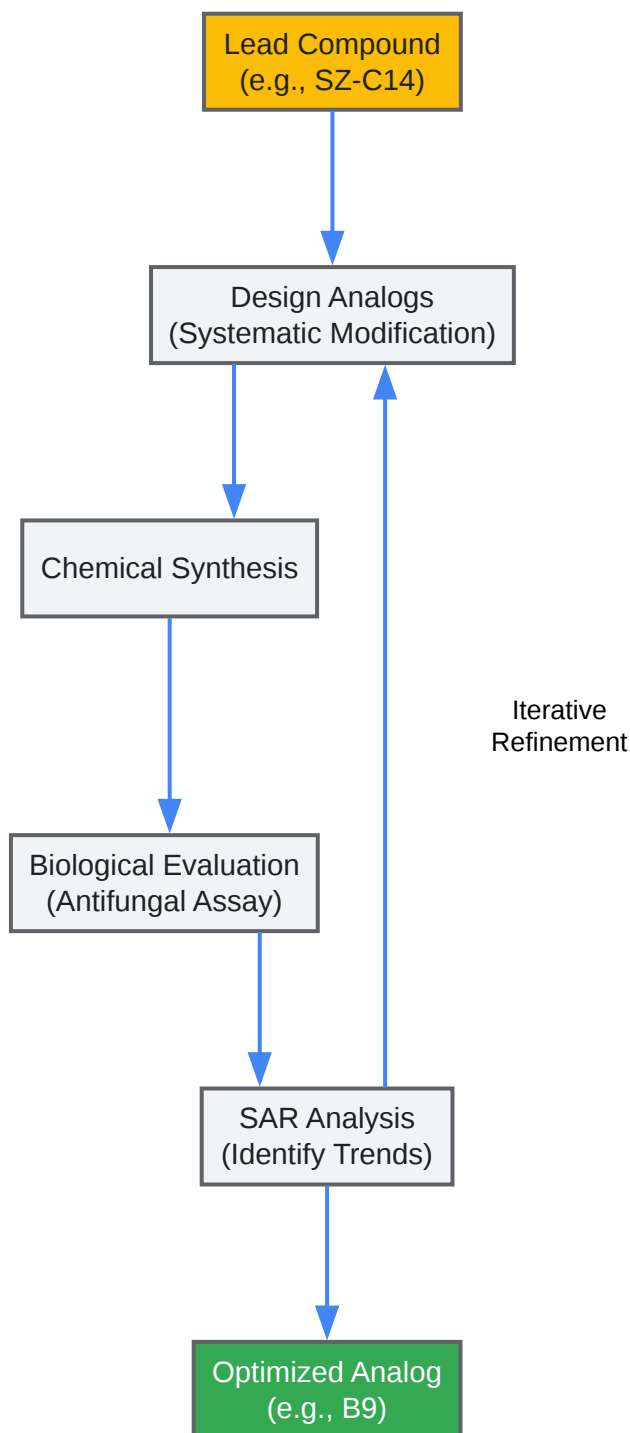
In Vitro Antifungal Activity Assay (Microdilution Method)

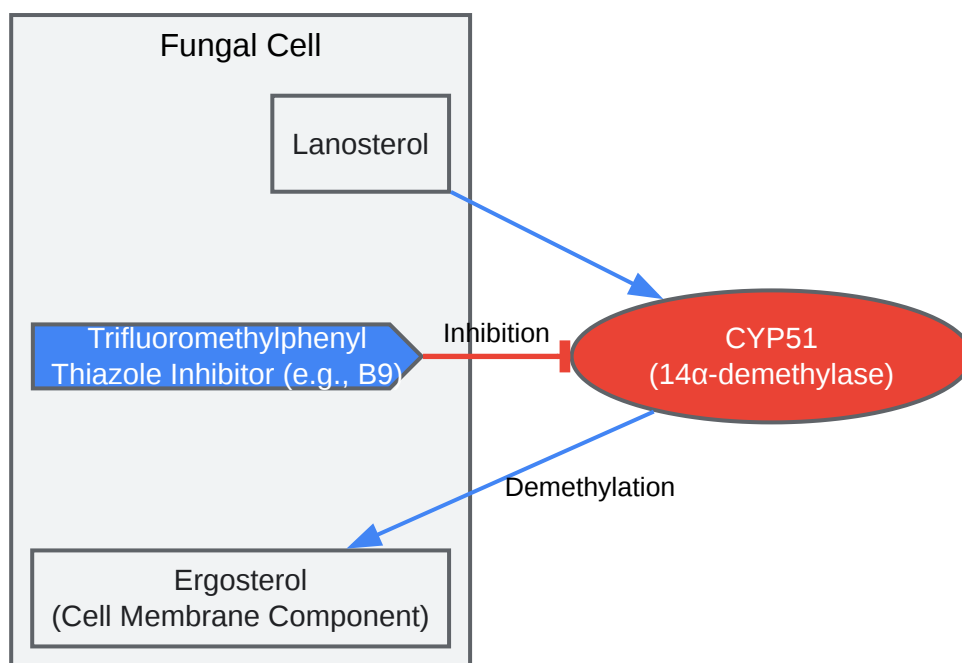
The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- **Preparation of Fungal Inoculum:** Fungal strains were cultured on Sabouraud Dextrose Agar (SDA) plates. Colonies were collected and suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately $1-5 \times 10^6$ CFU/mL. The suspension was then diluted with RPMI-1640 medium to obtain the final inoculum concentration.
- **Compound Preparation:** The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A series of two-fold dilutions were then prepared in RPMI-1640 medium in 96-well microtiter plates.
- **Incubation:** An equal volume of the fungal inoculum was added to each well containing the diluted compounds. The plates were incubated at 35°C for 24-48 hours.
- **MIC Determination:** The MIC was defined as the lowest concentration of the compound that caused a significant inhibition ($\geq 50\%$) of fungal growth compared to the drug-free control well.

Visualizing the SAR Workflow and Mechanism of Action

The following diagrams illustrate the general workflow of a structure-activity relationship study and the proposed mechanism of action for the trifluoromethylphenyl thiazole antifungal agents.





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